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Introduction
Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of

the KMT2A gene, are potent oncogenic drivers in aggressive hematological malignancies,

including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion

proteins are critical for the initiation and maintenance of the leukemic state, primarily through

the aberrant regulation of gene expression, leading to the upregulation of key proto-oncogenes

such as HOXA9 and MEIS1. A crucial interaction for the oncogenic activity of MLL fusion

proteins is their association with the WD repeat-containing protein 5 (WDR5). This interaction is

essential for the recruitment of the histone methyltransferase complex to target genes, leading

to their transcriptional activation.

MM-589 Tfa is a potent and cell-permeable macrocyclic peptidomimetic that acts as a specific

inhibitor of the WDR5-MLL protein-protein interaction.[1][2][3] By binding to WDR5 with high

affinity, MM-589 Tfa disrupts the formation of the oncogenic MLL fusion protein complex,

thereby inhibiting its histone methyltransferase (HMT) activity and suppressing the expression

of downstream target genes.[2][4] This application note provides a comprehensive overview of

the use of MM-589 Tfa as a chemical probe to study the function of MLL fusion proteins and as

a potential therapeutic agent. Detailed protocols for key experiments are provided to facilitate

its application in research and drug development settings.
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Quantitative Data Summary
MM-589 Tfa has been demonstrated to be a highly potent inhibitor of the WDR5-MLL

interaction and exhibits selective cytotoxicity against leukemia cells harboring MLL

translocations. The following tables summarize the key quantitative data for MM-589 Tfa.

Parameter Value Reference

Binding Affinity to WDR5

(IC50)
0.90 nM [2][4]

Inhibition of MLL H3K4

Methyltransferase Activity

(IC50)

12.7 nM [2][4]

Table 1: In Vitro Activity of MM-

589 Tfa

Cell Line MLL Status IC50 (µM) Reference

MV4-11 MLL-AF4 0.25 [4]

MOLM-13 MLL-AF9 0.21 [4]

HL-60 MLL-wildtype 8.6 [4]

Table 2: Cellular

Activity of MM-589 Tfa

in Leukemia Cell

Lines

Signaling Pathway
The canonical pathway involving MLL fusion proteins and the inhibitory action of MM-589 Tfa is

depicted below. MLL fusion proteins require interaction with WDR5 to form a functional

complex that methylates histone H3 on lysine 4 (H3K4), leading to the transcriptional activation

of leukemogenic genes. MM-589 Tfa competitively binds to WDR5, preventing its association

with the MLL fusion protein and thereby inhibiting downstream signaling.
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Caption: MLL Fusion Protein Signaling Pathway and Inhibition by MM-589 Tfa.
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Experimental Protocols
AlphaLISA-based MLL Histone Methyltransferase (HMT)
Assay
This assay is used to quantitatively measure the enzymatic activity of the MLL complex and the

inhibitory potential of compounds like MM-589 Tfa. The AlphaLISA (Amplified Luminescent

Proximity Homogeneous Assay) technology is a bead-based immunoassay that detects the

methylation of a biotinylated histone H3 peptide substrate.

Materials:

Recombinant MLL core complex (containing MLL, WDR5, ASH2L, and RbBP5)

MM-589 Tfa

Biotinylated Histone H3 (1-21) peptide substrate

S-adenosylmethionine (SAM)

AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me) Acceptor beads

Streptavidin-coated Donor beads

AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01%

Tween-20)

384-well white OptiPlate

Procedure:

Compound Preparation: Prepare a serial dilution of MM-589 Tfa in AlphaLISA Assay Buffer.

Reaction Setup:

Add 2.5 µL of the MLL core complex (at 4x the final concentration) to each well of a 384-

well plate.
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Add 2.5 µL of the MM-589 Tfa dilution or vehicle control (DMSO) to the respective wells.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 5 µL of a mix of biotinylated H3 peptide and SAM (at 2x the

final concentration).

Enzymatic Reaction: Incubate the plate for 1 hour at room temperature.

Detection:

Add 5 µL of AlphaLISA Acceptor beads diluted in AlphaLISA buffer to stop the reaction.

Incubate for 60 minutes at room temperature in the dark.

Add 10 µL of Streptavidin-coated Donor beads.

Incubate for 30 minutes at room temperature in the dark.

Data Acquisition: Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm

and emission of 615 nm.

Data Analysis: Calculate the IC50 value of MM-589 Tfa by plotting the AlphaLISA signal

against the logarithm of the inhibitor concentration and fitting the data to a four-parameter

logistic equation.

Prepare Reagents:
MLL Complex, MM-589 Tfa,

Substrate, SAM

Add MLL Complex
and MM-589 Tfa to Plate Incubate Add Substrate/SAM Mix Enzymatic Reaction Add Acceptor Beads Incubate Add Donor Beads Incubate Read Plate Data Analysis (IC50)

Click to download full resolution via product page

Caption: Workflow for the AlphaLISA MLL HMT Assay.

Cell Viability Assay
This protocol is used to determine the cytotoxic effects of MM-589 Tfa on leukemia cell lines. A

common method is the MTT or CellTiter-Glo assay, which measures metabolic activity as an
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indicator of cell viability.

Materials:

Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

MM-589 Tfa

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well clear or opaque-walled plates

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Plate reader (absorbance or luminescence)

Procedure:

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of culture medium.

Compound Treatment: Add serial dilutions of MM-589 Tfa or vehicle control to the wells.

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

Assay:

For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100

µL of solubilization buffer and incubate overnight.

For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2

minutes, and incubate for 10 minutes at room temperature.

Data Acquisition:

MTT: Measure the absorbance at 570 nm.

CellTiter-Glo®: Measure the luminescence.
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Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of the WDR5-MLL fusion protein interaction by

MM-589 Tfa in a cellular context.

Materials:

Leukemia cells expressing an MLL fusion protein

MM-589 Tfa

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with

protease and phosphatase inhibitors)

Antibody against WDR5 or the MLL fusion protein (e.g., anti-FLAG if the fusion is tagged)

Protein A/G magnetic beads

SDS-PAGE and Western blotting reagents

Procedure:

Cell Treatment and Lysis: Treat cells with MM-589 Tfa or vehicle for the desired time. Lyse

the cells in Co-IP Lysis Buffer.

Immunoprecipitation:

Pre-clear the cell lysates with protein A/G beads.

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein

complexes.

Washing: Wash the beads several times with Co-IP Lysis Buffer to remove non-specific

binding proteins.
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Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF

membrane, and probe with antibodies against WDR5 and the MLL fusion protein to assess

their co-precipitation.
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Caption: Co-Immunoprecipitation Workflow.

Conclusion
MM-589 Tfa is a valuable tool for the investigation of MLL fusion protein biology and the

development of novel therapeutics for MLL-rearranged leukemias. Its high potency and

specificity for the WDR5-MLL interaction allow for the precise dissection of this critical

oncogenic pathway. The protocols provided herein offer a starting point for researchers to

utilize MM-589 Tfa in their studies to further understand the mechanisms of MLL-driven

leukemogenesis and to evaluate the efficacy of targeting the WDR5-MLL axis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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